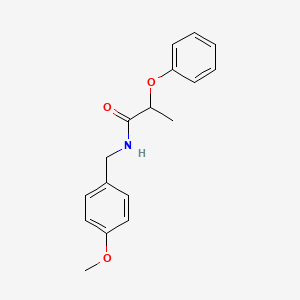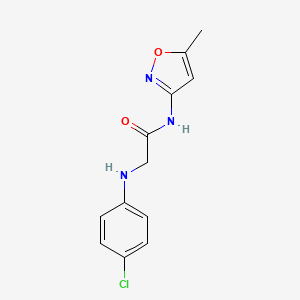![molecular formula C13H13N3OS B11985247 N'-[(E)-1-(3-pyridinyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11985247.png)
N'-[(E)-1-(3-pyridinyl)ethylidene]-2-(2-thienyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-1-(3-pyridinyl)ethylidene]-2-(2-thienyl)acetohydrazide is a chemical compound with the molecular formula C13H13N3OS and a molecular weight of 259.332 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a thiophene ring connected through an acetohydrazide linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(3-pyridinyl)ethylidene]-2-(2-thienyl)acetohydrazide typically involves the condensation of 2-(2-thienyl)acetohydrazide with 3-pyridinecarboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-1-(3-pyridinyl)ethylidene]-2-(2-thienyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(3-pyridinyl)ethylidene]-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
N’-[(E)-1-(3-pyridinyl)ethylidene]-2-(2-thienyl)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(3-pyridinyl)ethylidene]-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N’-[(E)-1-(4-pyridinyl)ethylidene]-2-(2-thienyl)acetohydrazide
- N’-[(E)-1-(2-naphthyl)ethylidene]-2-(2-thienyl)acetohydrazide
- N’-[(E)-1-(3-methoxyphenyl)ethylidene]-2-(2-thienyl)acetohydrazide
Uniqueness
N’-[(E)-1-(3-pyridinyl)ethylidene]-2-(2-thienyl)acetohydrazide is unique due to its specific combination of a pyridine ring and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C13H13N3OS |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
N-[(E)-1-pyridin-3-ylethylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H13N3OS/c1-10(11-4-2-6-14-9-11)15-16-13(17)8-12-5-3-7-18-12/h2-7,9H,8H2,1H3,(H,16,17)/b15-10+ |
InChI Key |
DYCBPEDLYBOWHD-XNTDXEJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CS1)/C2=CN=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CS1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11985172.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985188.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11985196.png)
![Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate](/img/structure/B11985201.png)
![2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B11985210.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide](/img/structure/B11985224.png)




![2,4-Dichloro-6-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11985255.png)


![3-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985261.png)
